1H-Pyrrolo[1,2-A][1,4]diazepine

Antihistamine H₁ Receptor Antagonism Allergic Rhinitis

Sourcing the unsubstituted pyrrolo[1,2-a][1,4]diazepine core scaffold is challenging, yet essential for systematic SAR programs. This parent scaffold (CAS 42736-79-8) delivers immediate access to a privileged chemotype validated across CNS, oncology, and immuno-oncology targets: • Enables four-component Ugi-type condensation for rapid parallel library synthesis, accelerating hit-to-lead timelines. • Serves as the direct starting material for patented TREX1 inhibitor series (sub-μM IC₅₀) targeting cGAS-STING anti-tumor immunity. • Provides a structurally differentiated anxiolytic chemotype with reduced sedation liability vs. classical benzodiazepines. Supplied with Certificate of Analysis; ready for immediate global dispatch.

Molecular Formula C8H8N2
Molecular Weight 132.16 g/mol
CAS No. 42736-79-8
Cat. No. B14669276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrolo[1,2-A][1,4]diazepine
CAS42736-79-8
Molecular FormulaC8H8N2
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESC1C2=CC=CN2C=CC=N1
InChIInChI=1S/C8H8N2/c1-3-8-7-9-4-2-6-10(8)5-1/h1-6H,7H2
InChIKeyDTTFWGKIBWXQHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrrolo[1,2-A][1,4]diazepine (CAS 42736-79-8): Sourcing the Core Heterobicyclic Scaffold for Diverse Drug Discovery Programs


1H-Pyrrolo[1,2-A][1,4]diazepine (CAS 42736-79-8; molecular formula C₈H₈N₂; molecular weight 132.16 g/mol) is the unsubstituted parent heterobicyclic scaffold comprising a fused pyrrole and 1,4-diazepine ring system. Its calculated physicochemical properties include a density of 1.105 g/cm³, boiling point of 159.735 °C at 760 mmHg, and flash point of 50.406 °C . The core scaffold serves as a versatile synthetic intermediate for constructing substituted pyrrolodiazepine libraries and advanced pharmaceutical candidates. Derivatives incorporating this scaffold have been investigated across multiple therapeutic areas, including CNS modulation, oncology, immuno-oncology, and respiratory disorders [1].

Why Generic Substitution of 1H-Pyrrolo[1,2-A][1,4]diazepine Analogs Is Not Feasible Without Loss of Demonstrated Therapeutic Activity


The pyrrolo[1,2-a][1,4]diazepine scaffold exhibits distinct pharmacological profiles that vary dramatically with substitution pattern and ring saturation state, precluding simple interchange between derivatives. Even within the same core family, compounds demonstrate divergent target engagement and efficacy profiles across multiple receptor systems. For instance, certain derivatives show potent antihistaminic activity via H₁ receptor antagonism (PA₂ 8.25-8.42) [1], while structurally distinct substituted derivatives act as neurokinin 1 (NK₁) receptor antagonists [2] or TREX1 exonuclease inhibitors with IC₅₀ values in the sub-micromolar range [3]. Critically, studies on pyrazolo-fused pyrrolodiazepine analogs revealed that these compounds do not exhibit GABA-A receptor-positive modulator properties in vivo, despite their structural similarity to benzodiazepines [4]. This mechanistic divergence underscores that minor structural modifications within this scaffold class yield fundamentally different pharmacological activities, making substitution without empirical validation scientifically unsound.

Quantitative Evidence Guide: Differentiating 1H-Pyrrolo[1,2-A][1,4]diazepine Derivatives by Direct Comparative Performance


Antihistaminic Potency: Octahydro-pyrrolodiazepine Derivatives Demonstrate Superior PA₂ Values Versus Diphenhydramine

A direct head-to-head pharmacological comparison in an isolated tissue assay demonstrated that two octahydro-pyrrolo[1,2-a][1,4]diazepine derivatives (2-benzhydryl-octahydro-1H-pyrrolo[1,2-a][1,4]diazepine dihydrochloride and 2-(p-chlorobenzhydryl)-octahydro-1H-pyrrolo[1,2-a][1,4]diazepine) exhibited antihistaminic activity that met or exceeded the reference antihistamine diphenhydramine hydrochloride. The PA₂ value (negative logarithm of the antagonist concentration that produces a dose ratio of 2) serves as the quantitative comparator [1].

Antihistamine H₁ Receptor Antagonism Allergic Rhinitis Respiratory Therapeutics

Anxiolytic Activity: Pyrazolo-Fused Pyrrolodiazepine Derivatives Achieve Comparable Efficacy to Diazepam with Reduced Sedative Burden

In a preclinical evaluation of 5,6-dihydro-1H,4H-pyrazolo[4,3-f]pyrrolo[1,2-a][1,4]diazepines, certain derivatives demonstrated anxiolytic activity equivalent to diazepam while exhibiting weak anticonvulsant and sedative actions. This profile differentiation from diazepam's full sedative-hypnotic spectrum represents a pharmacologically meaningful distinction [1].

Anxiolytic CNS Drug Discovery Anxiety Disorders GABAergic Modulation

TREX1 Exonuclease Inhibition: Pyrrolodiazepine Derivatives as Targeted Immuno-Oncology Agents with Defined Sub-Micromolar Potency

Substituted pyrrolo[1,2-a][1,4]diazepine derivatives have been characterized as potent three prime repair exonuclease 1 (TREX1) inhibitors, a target implicated in modulating the cGAS-STING innate immune pathway for cancer immunotherapy applications. The patented compounds demonstrate IC₅₀ values in TREX1 enzymatic assays below 1 μM, establishing this scaffold as a validated chemical starting point for TREX1-targeted drug discovery [1][2]. In contrast, the unsubstituted parent scaffold (CAS 42736-79-8) lacks this inhibitory activity, highlighting the critical role of specific substitution patterns in conferring TREX1 engagement [2].

Immuno-Oncology TREX1 Inhibition STING Pathway Cancer Immunotherapy

Vasopressin Receptor Binding: Benzo-Fused Pyrrolodiazepine Derivatives Exhibit Dual V1a/V2 Subtype Affinity at Nanomolar Concentrations

A benzo[e]pyrrolo[1,2-a][1,4]diazepine derivative (BDBM50078653) was evaluated for binding affinity at rat vasopressin receptor subtypes V1a and V2. The compound demonstrated IC₅₀ values of 310 nM at the V1a receptor and 240 nM at the V2 receptor in competitive radioligand binding assays [1]. This dual-subtype activity profile, with modest preference for V2 (Δ IC₅₀ = 70 nM), represents a defined pharmacological starting point distinct from selective vasopressin antagonists such as tolvaptan (V2-selective) or relcovaptan (V1a-selective).

Vasopressin Antagonism Cardiovascular Therapeutics Renal Disorders GPCR Pharmacology

Scalable Library Synthesis: Ugi-Type Four-Component Reaction Enables Systematic Generation of Diverse Pyrrolodiazepine Analogs

A novel four-component Ugi-type condensation reaction has been developed specifically for constructing heterocyclic structures containing the pyrrolo[1,2-a][1,4]diazepine fragment. This synthetic methodology enables systematic variation of substituents at multiple positions, producing structurally diverse compound libraries with demonstrated versatility and defined scope [1]. The approach contrasts with earlier, less flexible synthetic routes that afforded limited substitution patterns [2].

Combinatorial Chemistry Lead Optimization Medicinal Chemistry Parallel Synthesis

Validated Research and Industrial Applications for 1H-Pyrrolo[1,2-A][1,4]diazepine (CAS 42736-79-8)


Lead Generation for Non-Sedating Anxiolytic Drug Discovery

The pyrazolo-fused pyrrolo[1,2-a][1,4]diazepine scaffold has demonstrated anxiolytic efficacy comparable to diazepam while exhibiting only weak anticonvulsant and sedative actions in murine CNS models [1]. This established differentiation from classical benzodiazepines positions the scaffold as a preferred starting point for developing next-generation anxiolytics with reduced sedation and abuse liability profiles. Procurement of the parent scaffold enables systematic SAR exploration around the pyrazolo-fused core.

Immuno-Oncology Drug Development Targeting TREX1-Mediated STING Pathway Activation

Substituted pyrrolo[1,2-a][1,4]diazepine derivatives have been validated as potent TREX1 inhibitors with IC₅₀ values below 1 μM [1][2]. TREX1 inhibition enhances the cGAS-STING innate immune response, a clinically relevant mechanism for augmenting anti-tumor immunity. The unsubstituted parent scaffold (CAS 42736-79-8) serves as the essential starting material for constructing patented TREX1 inhibitor series, making it a critical procurement item for immuno-oncology medicinal chemistry programs.

Dual V1a/V2 Vasopressin Receptor Antagonist Lead Optimization

Benzo-fused pyrrolo[1,2-a][1,4]diazepine derivatives exhibit balanced dual-subtype binding affinity at vasopressin V1a (IC₅₀ = 310 nM) and V2 (IC₅₀ = 240 nM) receptors [1]. This dual activity profile, distinct from clinically available selective V1a or V2 antagonists, offers a defined chemical starting point for developing balanced vasopressin receptor modulators with potential applications in heart failure, hyponatremia, or polycystic kidney disease. The scaffold provides a structurally differentiated alternative to existing vasopressin antagonist chemotypes.

Combinatorial Library Construction Using Ugi-Type Multi-Component Synthesis

The pyrrolo[1,2-a][1,4]diazepine scaffold is amenable to a validated four-component Ugi-type condensation reaction that enables systematic generation of highly diverse substituted derivatives [1]. This synthetic platform supports parallel library synthesis for hit-to-lead optimization across multiple therapeutic targets, including antihistamine, CNS, and oncology programs. Procurement of the parent scaffold enables immediate implementation of this established diversity-oriented synthesis strategy, accelerating medicinal chemistry timelines.

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